Ferulic acid

Catalog No.
S527937
CAS No.
1135-24-6
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferulic acid

CAS Number

1135-24-6

Product Name

Ferulic acid

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+

InChI Key

KSEBMYQBYZTDHS-HWKANZROSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O

Solubility

In water, 5.97X10+3 mg/L at 25 °C (est)

Synonyms

4-hydroxy-3-methoxycinnamic acid, 8,8'-diferulic acid, ferulic acid, ferulic acid, (E)-isomer, ferulic acid, (Z)-isomer, ferulic acid, monosodium salt, sodium ferulate

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O

Description

The exact mass of the compound Ferulic acid is 194.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.97x10+3 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51986. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Coumaric Acids - Supplementary Records. It belongs to the ontological category of ferulic acids in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Ferulic acid (FA) is a naturally occurring phenolic compound found abundantly in various plants, including fruits, vegetables, and whole grains []. It has gained significant attention in scientific research due to its diverse biological activities, particularly its potent antioxidant properties. Here's a closer look at the scientific research applications of ferulic acid:

Protection against Free Radical Damage and Oxidative Stress

Ferulic acid acts as a free radical scavenger, neutralizing harmful molecules known as reactive oxygen species (ROS) produced in the body during various processes []. These ROS can damage cells and contribute to the development of chronic diseases. Studies have shown that FA effectively scavenges free radicals, reducing oxidative stress and protecting cells from damage [, ].

Potential Role in Cancer Prevention

The free radical scavenging activity of ferulic acid suggests a potential role in cancer prevention. Research suggests that FA may inhibit the growth and proliferation of cancer cells by various mechanisms, including reducing DNA damage and inducing apoptosis (programmed cell death) []. However, further research is needed to fully understand these effects and their potential clinical applications [].

Neuroprotective Properties

Ferulic acid exhibits neuroprotective properties, potentially benefiting brain health. Studies indicate that FA may protect neurons from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Ferulic acid is a hydroxycinnamic acid derivative and a phenolic compound, with the chemical formula C10H10O4C_{10}H_{10}O_4. It is an amber-colored solid that is widely distributed in the plant kingdom, particularly in cereal grains such as wheat, barley, and corn, as well as in various fruits and vegetables. The compound is derived from the genus Ferula, which includes giant fennel, and it plays a significant role in plant cell wall structure by forming esters with hemicellulose .

  • The primary interest in ferulic acid lies in its antioxidant properties. It can scavenge free radicals, which are reactive molecules that can damage cells and contribute to various health conditions [].
  • Ferulic acid also enhances the stability and effectiveness of other antioxidants like vitamin C and E when used together []. The exact mechanism behind this synergy is still under investigation, but it might involve interactions between the molecular structures [].
  • Ferulic acid is generally considered safe for topical use in skincare products at low concentrations (typically less than 1%) [].
  • However, some individuals may experience skin irritation, especially those with sensitive skin. A patch test is recommended before widespread application [].
  • No extensive data exists on the oral toxicity of ferulic acid. It's best to avoid ingesting concentrated forms.
, primarily due to its hydroxyl and carboxyl functional groups. Key reactions include:

  • Radical Scavenging: Ferulic acid has been shown to scavenge damaging radicals such as hydroxyl radicals (OH\cdot OH) and nitrous oxide radicals (NO2\cdot NO_2). The mechanisms involved include hydrogen atom transfer and radical adduct formation .
  • Oxidative Degradation: In the presence of hydrogen peroxide or peracetic acid, ferulic acid can undergo trans-cis isomerization. This reaction involves a radical mechanism but typically does not lead to bond cleavage .
  • Reactions with Nitrite: Under acidic conditions, ferulic acid reacts with nitrite to form complex mixtures of products, highlighting its reactivity with various chemical agents .

Ferulic acid exhibits significant biological activities, including:

  • Antioxidant Properties: It acts as a potent free radical scavenger, protecting cells from oxidative stress. This property is attributed to its ability to neutralize reactive oxygen species .
  • Anti-inflammatory Effects: Research indicates that ferulic acid may reduce inflammation through various biochemical pathways, making it a candidate for therapeutic applications in inflammatory diseases .
  • Antimicrobial Activity: Some studies suggest that ferulic acid possesses antimicrobial properties against certain bacteria and fungi, contributing to its potential use in food preservation and health supplements .

Ferulic acid can be synthesized through several methods:

  • Biosynthesis: In plants, it is biosynthesized from caffeic acid via the action of caffeate O-methyltransferase. This pathway involves converting L-tyrosine into 4-coumaric acid and then into caffeic acid before reaching ferulic acid .
  • Chemical Synthesis: Laboratory synthesis often involves the methylation of caffeic acid or the reaction of 4-hydroxy-3-methoxybenzaldehyde with malonic acid derivatives under specific conditions to yield ferulic acid .

Ferulic acid has diverse applications across various fields:

  • Food Industry: Used as a natural antioxidant to enhance food stability and shelf life.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties, helping to protect skin from UV damage and aging.
  • Pharmaceuticals: Investigated for potential therapeutic roles in treating chronic diseases due to its anti-inflammatory and antioxidant effects .

Studies on the interactions of ferulic acid reveal its potential synergistic effects when combined with other compounds:

  • With Other Antioxidants: Ferulic acid has been shown to enhance the efficacy of other antioxidants like vitamins C and E, providing a more robust defense against oxidative stress.
  • Microbial Interactions: Its interaction with certain strains of yeast can lead to the production of flavor compounds in brewing processes, demonstrating its role in biotechnological applications .

Ferulic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Caffeic AcidHydroxycinnamic structurePrecursor in the biosynthetic pathway of ferulic acid.
Sinapic AcidHydroxycinnamic structureContains an additional methoxy group; less studied for antioxidant properties.
Coumaric AcidHydroxycinnamic structureLacks the methoxy group; less effective as an antioxidant compared to ferulic acid.
Gallic AcidPhenolic structureStronger antioxidant but lacks the double bond characteristic of ferulic acid.

Ferulic acid's unique combination of functional groups—including hydroxyl, carboxyl, and a conjugated double bond—enhances its reactivity and biological activity compared to similar compounds. Its ability to form stable esters also contributes to its significance in plant biology and potential industrial applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS]
Tan powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

LogP

log Kow = 1.51
1.51

Appearance

White to light yellow crystalline powder.

Melting Point

168 - 171 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

AVM951ZWST

Related CAS

24276-84-4 (mono-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 251 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 251 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 245 of 251 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Ferulic acid (FA) is an effective scavenger of free radicals and it has been approved in certain countries as food additive to prevent lipid peroxidation.
Sodium ferulate (SF) or 3-methoxy-4-hydroxy-cinamate sodium is an active principle from Angelica sinensis, Cimicifuga heracleifolia, Lignsticum chuangxiong, and other plants. It has been used in traditional Chinese medicine and is approved by State Drugs Administration of China as a drug for treatment of cardiovascular and cerebrovascular diseases. SF has antithrombotic, platelet aggregation inhibitory and antioxidant activities in animals and humans. For several decades SF has been widely used in China to treat cardiovascular and cerebrovascular diseases and to prevent thrombosis... /Sodium ferulate/
/EXPL THER/ Ligusticum Chuanxiong and its effective components were studied in the treatment of ischemic stroke, a common emergent disease in China. Some injections of the medicines, including Ligusticum, Ligustrazine, Ligustylid and ferulic acid, were tested clinically and experimentally. The results showed that the effects of the drugs were the same as or even better than those of the controls, such as papaverine, dextran and aspirin-persantin. They could improve brain microcirculation through inhibiting thrombus formation and platelet aggregation as well as blood viscosity.
/EXPL THER/ Although more definitive research is necessary, several natural therapies show promise in treating hot flashes without the risks associated with conventional therapies. Soy and other phytoestrogens, black cohosh, evening primrose oil, vitamin E, the bioflavonoid hesperidin with vitamin C, ferulic acid, acupuncture treatment, and regular aerobic exercise have been shown effective in treating hot flashes in menopausal women.
For more Therapeutic Uses (Complete) data for FERULIC ACID (6 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anticoagulants

Vapor Pressure

0.00000269 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

1135-24-6
97274-61-8
537-98-4

Absorption Distribution and Excretion

The study described here has investigated the bioavailability of ferulic acid in humans, from tomato consumption, through the monitoring of the pharmacokinetics of excretion in relation to intake. The results show that the peak time for maximal urinary excretion is approximately 7 hr and the recovery of ferulic acid in the urine, on the basis of total free ferulic acid and feruloyl glucuronide excreted, is 11-25% of that ingested.
The ... study investigated the urinary excretion of free and conjugated ferulic acid, present in quantitatively detectable amounts in French maritime pine (Pinus maritima) bark extract (PBE), after oral PBE administration to human subjects. Eleven healthy adult subjects (4 women and 7men) consumed either a single dose (200 mg PBE) or two doses of PBE (100 and 200 mg, respectively) within a 48-hr interval. Two days before the oral administration of PBE and during the urine sample collection period volunteers adhered to a diet low in polyphenols. Aliquots of all urine production were collected over 24 hr. Free and conjugated ferulic acid was assessed in urine by HPLC using diode array detection. A close association between the dietary intake of PBE and the urinary excretion of ferulic acid was detected. Moreover, the results indicate that a considerable proportion of ferulic acid is excreted as glucuronide or sulfate after PBE consumption, varying over the range 2 to 20% between individuals. The kinetics of excretion associated with the administration of 100 mg PBE was quite similar to that obtained after 200 mg PBE. A biphasic trend was evident in a number of subjects. All subjects studied here displayed a significant, although variable level of excretion of ferulic acid after supplementation with PBE, Thus, the data provide evidence that at least a part of the phenolic components of PBE are absorbed, metabolized, and eliminated by humans.
The hydroxycinnamates, intermediates in the phenylpropanoid synthetic pathway, are effective in enhancing the resistance of low-density lipoprotein (LDL) to oxidation in the order caffeic acid greater than ferulic acid greater than p-coumaric acid. It is unclear whether the mode of action of ferulic acid as an antioxidant is based on its activities in the aqueous or the lipophilic phase. Partitioning of 14C-labelled ferulic acid into plasma and its components, LDL and the albumin-rich fractions, has been studied under conditions of maximum aqueous solubility. The majority of ferulic acid associates with the albumin-rich fraction of the plasma, although a proportion is also found to partition between the LDL and aqueous phases; however, ferulic acid does not associate with the lipid portion of the LDL particle, suggesting that it exerts its antioxidant properties from the aqueous phase. This is of particular interest since the results demonstrate that ferulic acid is a more effective antioxidant against LDL oxidation than the hydrophilic antioxidant ascorbic acid.
The major constituents of artichoke extracts are hydroxycinnamic acids such as chlorogenic acid, dicaffeoylquinic acids caffeic acid and ferulic acid, and flavonoids such as luteolin and apigenin glycosides. ...Several studies have shown the effect on animal models of artichoke extracts ... . . Results showed a plasma maximum concentration of 6.4 (SD 1.8) ng/mL for chlorogenic acid after 1 hr and its disappearance within 2 hr (P< 0.05). Peak plasma concentrations of 19.5 (SD 6.9) ng/ml for total caffeic acid were reached within 1 h, while ferulic acid plasma concentrations showed a biphasic profile with 6.4 (SD1.5) ng/mL and 8.4 (SD4.6) ng/mL within 1 hr and after 8 hr respectively. ...A significant increase of dihydrocaffeic acid and dihydroferulic acid total levels after 8 hr (P<0.05) /was observed/. No circulating plasma levels of luteolin and apigenin were present.

Metabolism Metabolites

The bioavailability of ferulic acid (FA; 3-methoxy-4-hydroxycinnamic acid) and its metabolites was investigated in rat plasma and urine after an oral short-term ingestion of 5.15 mg/kg of FA. Free FA, glucuronoconjugates, and sulfoconjugates were quickly detected in plasma with a peak of concentration found 30 min after ingestion. Sulfoconjugates were the main derivates ( approximately 50%). In urine, the cumulative excretion of total metabolites reached a plateau 1.5 h after ingestion, and approximately 40% were excreted by this way. Free FA recovered in urine represented only 4.9 +/-1.5% of the native FA consumed by rats. Glucuronoconjugates and sulfoconjugates represented 0.5 +/- 0.3 and 32.7 +/- 7.3%, respectively. These results suggested that a part of FA incorporated in the diet was quickly absorbed and largely metabolized in sulfoconjugates before excretion in urine.
Ferulic acid (FA) is a phytochemical commonly found in fruits and vegetables such as tomatoes, sweet corn and rice bran. It arises from metabolism of phenylalanine and tyrosine by Shikimate pathway in plants.
Ferulic Acid has known human metabolites that include (2S,3S,4S,5R)-6-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Associated Chemicals

trans-Ferulic acid; 537-98-4
cis-Ferulic acid; 1014-83-1

Wikipedia

Ferulic acid
Ethoxyquin

Use Classification

Food additives -> Flavoring Agents
Cosmetics -> Antimicrobial

Methods of Manufacturing

Prepared by the interaction of vanillin, malonic acid and piperidine in pyridine for 3 weeks, then precipitating with HCl
Ferulic acid is easily prepared in large quantities from rice bran pitch, a blackish brown waste oil with high viscosity, discharged in the process of the rice bran oil production.

General Manufacturing Information

2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, (2E)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-: ACTIVE
Ferulic acid is an extremely abundant, preformed phenolic aromatic chemical found widely in nature. Ferulic acid is viewed as a commodity scale, renewable chemical feedstock for biocatalytic conversion to other useful aromatic chemicals. Most attention is focused on bioconversions of ferulic acid itself. Topics covered include cinnamoyl side-chain cleavage; nonoxidative decarboxylation; mechanistic details of styrene formation; purification and characterization of ferulic acid decarboxylase; conversion of ferulic acid to vanillin; O-demethylation; and reduction reactions.

Analytic Laboratory Methods

A high-performance liquid chromatographic method was developed for selective determination of ferulic acid in 7 min in the extracts from wheat flour and ground whole wheat at typical levels of 50 and 500 micrograms/g, respectively. Recovery of 99.9% was obtained when ferulic acid was extracted into dilute sulfuric acid, followed by enzymatic treatment of the extract with an alpha-amylase preparation. The chromatographic system included a 100-mm column packed with Hypersil 5 micron reversed-phase ODS operating isocratically with 12% methanol-citrate buffer (pH 5.4) mixture. The selectivity and sensitivity of both ultraviolet diode array and fluorescence detectors was investigated. The optimum wavelengths selected were 320 nm and 312 nm/418 nm respectively. Relative standard deviations of the analytical procedure were 2.43% and 5.10% for whole wheat and flour samples, respectively.

Interactions

The effects of topically applied curcumin, chlorogenic acid, caffeic acid, and ferulic acid on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced epidermal ornithine decarboxylase activity, epidermal DNA synthesis, and the promotion of skin tumors were evaluated in female CD-1 mice. Topical application of 0.5, 1, 3, or 10 umol of curcumin inhibited by 31, 46, 84, or 98%, respectively, the induction of epidermal ornithine decarboxylase activity by 5 nmol of TPA. In an additional study, the topical application of 10 umol of curcumin, chlorogenic acid, caffeic acid, or ferulic acid inhibited by 91, 25, 42, or 46%, respectively, the induction of ornithine decarboxylase activity by 5 nmol of TPA. The topical application of 10 umol of curcumin together with 2 or 5 nmol of TPA inhibited the TPA-dependent stimulation of the incorporation of [3H]-thymidine into epidermal DNA by 49 or 29%, respectively, whereas lower doses of curcumin had little or no effect. Chlorogenic acid, caffeic acid, and ferulic acid were less effective than curcumin as inhibitors of the TPA-dependent stimulation of DNA synthesis. Topical application of 1, 3, or 10 mumol of curcumin together with 5 nmol of TPA twice weekly for 20 weeks to mice previously initiated with 7,12-dimethylbenz[a]anthracene inhibited the number of TPA-induced tumors per mouse by 39, 77, or 98%, respectively. Similar treatment of mice with 10 mumol of chlorogenic acid, caffeic acid, or ferulic acid together with 5 nmol of TPA inhibited the number of TPA-induced tumors per mouse by 60, 28, or 35%, respectively, and higher doses of the phenolic acids caused a more pronounced inhibition of tumor promotion. The possibility that curcumin could inhibit the action of arachidonic acid was evaluated by studying the effect of curcumin on arachidonic acid-induced edema of mouse ears. The topical application of 3 or 10 umol of curcumin 30 min before the application of 1 umol of arachidonic acid inhibited arachidonic acid-induced edema by 33 or 80%, respectively.
... A series of in vivo experiments/were/ carried out to evaluate the ability of caffeic and ferulic acids to reduce, in healthy human volunteers, UVB-induced skin erythema, monitored by means of reflectance spectrophotometry. Caffeic and ferulic acids, dissolved in saturated aqueous solution pH 7.2, proved to afford a significant protection to the skin against UVB-induced erythema...
A variety of synthetic and dietary polyphenols protect mammalian and bacterial cells from cytotoxicity induced by hydroperoxides, especially hydrogen peroxide (H2O2). Cytotoxicity of H2O2 on Chinese hamster V79 cells was assessed with a colony formation assay. Cytotoxicity and mutagenicity of H2O2 on Salmonella TA104 were assessed with the Ames test. SOS response induced by H2O2 was investigated in the SOS chromotest with Escherichia coli PQ37. The polyphenol-bearing o-dihydroxy (catechol) structure, i.e., nordihydroguaiaretic acid, caffeic acid ester, gallic acid ester, quercetin, and catechin, were effective for suppression of H2O2-induced cytotoxicity in these assay systems. In contrast, neither ferulic acid ester-bearing o-methoxyphenol structure nor alpha-tocopherol were effective, indicating that o-dihydroxy or its equivalent structure in flavonoids is essential for the protection. There are many reports describing that polyphenols act as prooxidants in the presence of metal ions. /These/ results suggest, however, that they act as antioxidants in the cells, when no metal ions are added to the medium.
This review describes the modes of mice radiation injuries induced by soft X-irradiation under various conditions and the protective effects of several kinds of substances on these injuries. The models of radiation injuries in this study were bone marrow death after lethal irradiation, skin damage induced by irradiation with long length soft X-ray and leukocytopenia in the peripheral blood after sublethal irradiation. Two bioassay methods were established for the survival effect on the lethal irradiation and protective potency on the skin damage induced by soft X-irradiation. The protective potencies of various sulfur compounds, related compounds of ferulic acid, nucleic acid constitutional compounds, crude drugs and Chinese traditional medicines were determined and then many effective drugs were recognized. Effective components in the methanol extracts of Cnidii Rhizoma and Aloe arborescens recognized as radioprotectable were fractionated. As a result of these studies, it was observed that the active principles in Cnidii Rhizoma were identified as ferulic acid and adenosine. The scavenger action of active oxygens, a protective effect on the damages of deoxyribonucleic acid and superoxide dismutase by in vitro soft X-irradiation were evaluated as radiation protective mechanisms.
For more Interactions (Complete) data for FERULIC ACID (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Ouimet MA, Faig JJ, Yu W, Uhrich KE. Ferulic Acid-Based Polymers with Glycol Functionality as a Versatile Platform for Topical Applications. Biomacromolecules. 2015 Sep 14;16(9):2911-9. doi: 10.1021/acs.biomac.5b00824. Epub 2015 Aug 18. PubMed PMID: 26258440.
2: Xie XG, Dai CC. Degradation of a model pollutant ferulic acid by the endophytic fungus Phomopsis liquidambari. Bioresour Technol. 2015 Mar;179:35-42. doi: 10.1016/j.biortech.2014.11.112. Epub 2014 Dec 5. PubMed PMID: 25514400.
3: Chen J, Lin D, Zhang C, Li G, Zhang N, Ruan L, Yan Q, Li J, Yu X, Xie X, Pang C, Cao L, Pan J, Xu Y. Antidepressant-like effects of ferulic acid: involvement of serotonergic and norepinergic systems. Metab Brain Dis. 2015 Feb;30(1):129-36. doi: 10.1007/s11011-014-9635-z. Epub 2014 Dec 9. PubMed PMID: 25483788.
4: Koh PO. Ferulic acid attenuates the down-regulation of MEK/ERK/p90RSK signaling pathway in focal cerebral ischemic injury. Neurosci Lett. 2015 Feb 19;588:18-23. doi: 10.1016/j.neulet.2014.12.047. Epub 2014 Dec 24. PubMed PMID: 25543028.
5: Adeboye PT, Bettiga M, Aldaeus F, Larsson PT, Olsson L. Catabolism of coniferyl aldehyde, ferulic acid and p-coumaric acid by Saccharomyces cerevisiae yields less toxic products. Microb Cell Fact. 2015 Sep 21;14:149. doi: 10.1186/s12934-015-0338-x. PubMed PMID: 26392265; PubMed Central PMCID: PMC4578848.
6: Vyrides I, Agathangelou M, Dimitriou R, Souroullas K, Salamex A, Ioannou A, Koutinas M. Novel Halomonas sp. B15 isolated from Larnaca Salt Lake in Cyprus that generates vanillin and vanillic acid from ferulic acid. World J Microbiol Biotechnol. 2015 Aug;31(8):1291-6. doi: 10.1007/s11274-015-1876-4. Epub 2015 May 31. PubMed PMID: 26026278.
7: Nabavi SF, Devi KP, Malar DS, Sureda A, Daglia M, Nabavi SM. Ferulic acid and Alzheimer's disease: promises and pitfalls. Mini Rev Med Chem. 2015;15(9):776-88. Review. PubMed PMID: 26002710.
8: Yang GW, Jiang JS, Lu WQ. Ferulic Acid Exerts Anti-Angiogenic and Anti-Tumor Activity by Targeting Fibroblast Growth Factor Receptor 1-Mediated Angiogenesis. Int J Mol Sci. 2015 Oct 12;16(10):24011-31. doi: 10.3390/ijms161024011. PubMed PMID: 26473837; PubMed Central PMCID: PMC4632735.
9: Maruf AA, Lip H, Wong H, O'Brien PJ. Protective effects of ferulic acid and related polyphenols against glyoxal- or methylglyoxal-induced cytotoxicity and oxidative stress in isolated rat hepatocytes. Chem Biol Interact. 2015 Jun 5;234:96-104. doi: 10.1016/j.cbi.2014.11.007. Epub 2014 Nov 18. PubMed PMID: 25446858.
10: Zhang CY, Zhang H, Dong Y, Ren WG, Chen HW. [Study on compatibility of Salviae Miltiorrhizae Radix et Rhizoma and Chuanxiong Rhizoma based on pharmacokinetics of effective components salvianolic acid B and ferulic acid in rat plasma]. Zhongguo Zhong Yao Za Zhi. 2015 Apr;40(8):1589-93. Chinese. PubMed PMID: 26281604.
11: Fukuda T, Kuroda T, Kono M, Hyoguchi M, Tanaka M, Matsui T. Augmentation of ferulic acid-induced vasorelaxation with aging and its structure importance in thoracic aorta of spontaneously hypertensive rats. Naunyn Schmiedebergs Arch Pharmacol. 2015 Oct;388(10):1113-7. doi: 10.1007/s00210-015-1171-9. Epub 2015 Aug 27. PubMed PMID: 26310777.
12: Sung JH, Gim SA, Koh PO. Ferulic acid attenuates the cerebral ischemic injury-induced decrease in peroxiredoxin-2 and thioredoxin expression. Neurosci Lett. 2014 Apr 30;566:88-92. doi: 10.1016/j.neulet.2014.02.040. Epub 2014 Feb 26. PubMed PMID: 24582902.
13: Wolszleger M, Stan CD, Apotrosoaei M, Vasincu I, Pânzariu A, Profire L. New hydrazones of ferulic acid: synthesis, characterization and biological activity. Rev Med Chir Soc Med Nat Iasi. 2014 Oct-Dec;118(4):1150-6. PubMed PMID: 25581982.
14: Wang JM, Sheng YC, Ji LL, Wang ZT. Ferulic acid prevents liver injury and increases the anti-tumor effect of diosbulbin B in vivo. J Zhejiang Univ Sci B. 2014 Jun;15(6):540-7. doi: 10.1631/jzus.B1300250. PubMed PMID: 24903991; PubMed Central PMCID: PMC4116857.
15: Liu XD, Huang P, Lu YH, Ma M, Zhou RB, Yuan LX, Peng XJ. [Pharmacokinetics of loganin, ferulic acid and stilbene glucoside in Bushen Tongluo formula in vivo]. Zhongguo Zhong Yao Za Zhi. 2015 Jun;40(12):2428-34. Chinese. PubMed PMID: 26591537.
16: Chen FX, Wang LK. [Effect of ferulic acid on cholesterol efflux in macrophage foam cell formation and potential mechanism]. Zhongguo Zhong Yao Za Zhi. 2015 Feb;40(3):533-7. Chinese. PubMed PMID: 26084183.
17: Yin Y, Qi F, Song Z, Zhang B, Teng J. Ferulic acid combined with astragaloside IV protects against vascular endothelial dysfunction in diabetic rats. Biosci Trends. 2014 Aug;8(4):217-26. PubMed PMID: 25224628.
18: Ziegler K, Kerimi A, Poquet L, Williamson G. Butyric acid increases transepithelial transport of ferulic acid through upregulation of the monocarboxylate transporters SLC16A1 (MCT1) and SLC16A3 (MCT4). Arch Biochem Biophys. 2016 Jun 1;599:3-12. doi: 10.1016/j.abb.2016.01.018. Epub 2016 Feb 9. PubMed PMID: 26854723; PubMed Central PMCID: PMC4884672.
19: Zwane EN, Rose SH, van Zyl WH, Rumbold K, Viljoen-Bloom M. Overexpression of Aspergillus tubingensis faeA in protease-deficient Aspergillus niger enables ferulic acid production from plant material. J Ind Microbiol Biotechnol. 2014 Jun;41(6):1027-34. doi: 10.1007/s10295-014-1430-7. Epub 2014 Mar 25. PubMed PMID: 24664515.
20: Bakhtiani PA, Caputo N, Castle JR, El Youssef J, Carroll JM, David LL, Roberts CT Jr, Ward WK. A novel, stable, aqueous glucagon formulation using ferulic acid as an excipient. J Diabetes Sci Technol. 2015 Jan;9(1):17-23. doi: 10.1177/1932296814552476. Epub 2014 Sep 24. PubMed PMID: 25253164; PubMed Central PMCID: PMC4495527.

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